2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
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Description
The compound "2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions, starting with basic building blocks like aniline derivatives, followed by acetylation, esterification, and other functional group transformations. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through acetylation, esterification, and ester interchange steps, with high yields reported at each stage . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives involved N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, IR, and MS spectroscopy. For example, the structure of "N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide" was elucidated using X-ray crystallography, revealing a planar naphthalene ring and a staggered methoxy substituent . The molecular structure influences the physical and chemical properties of the compound and can also affect its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a hydroxamate group in "N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide" allows it to act as a potent inhibitor of aminopeptidase N due to its metal-chelating properties . The reactivity of the compound would likely be influenced by the ethoxy and hydroxy groups, as well as the acetamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a hydroxamate group or a methoxy substituent can significantly affect these properties . The compound "2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide" would likely exhibit unique properties due to its specific functional groups and stereochemistry.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has investigated the metabolism of chloroacetamide herbicides, such as acetochlor, in human and rat liver microsomes, highlighting the metabolic pathways and the role of cytochrome P450 isoforms in the biotransformation of these compounds. These studies are crucial for understanding the environmental impact and health risks associated with the use of chloroacetamide herbicides in agriculture (Coleman et al., 2000).
Hydrogen, Stacking, and Halogen Bonding in N-Phenylacetamide Derivatives
Investigations into the structural, electronic, and interaction properties of N-phenylacetamide derivatives, including hydrogen bonding, stacking interactions, and halogen bonding, have been conducted. These studies provide insights into the molecular interactions that stabilize crystal packing and influence the physical properties of these compounds, which is valuable for the design of new materials and pharmaceuticals (Gouda et al., 2022).
Chemoselective Acetylation of Aminophenols
Research on the chemoselective acetylation of aminophenols to produce specific acetamide derivatives highlights the synthetic routes and optimization processes for producing intermediates used in pharmaceuticals. Such studies demonstrate the importance of catalyst selection and reaction conditions in achieving high selectivity and yield (Magadum & Yadav, 2018).
Synthesis and Biological Activity of Naphthalene Derivatives
The synthesis and evaluation of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives for their binding affinity and activity at sigma receptors underscore the therapeutic potential of naphthalene derivatives in drug development. Such compounds have shown promise in antiproliferative activity, suggesting potential applications in cancer research and treatment (Berardi et al., 2005).
Co-crystals and Salts of Quinoline Derivatives
Studies on the formation of co-crystals and salts of quinoline derivatives with amide bonds elucidate the structural aspects and interaction mechanisms that contribute to the stability and properties of these compounds. This research is relevant for the design of materials with specific optical, electronic, or pharmaceutical properties (Karmakar et al., 2009).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-9-7-16(8-10-19)13-20(23)22-15-21(24)12-11-17-5-3-4-6-18(17)14-21/h3-10,24H,2,11-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZLBYMHNVCJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide |
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